![molecular formula C11H14F2N2O4S2 B5313448 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as DSP-2230, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. DSP-2230 has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been extensively studied in animal models of type 2 diabetes and obesity. In a study published in the journal Diabetes, obese mice treated with 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine showed improved glucose tolerance and insulin sensitivity, as well as reduced body weight and adiposity. The same study also demonstrated that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine improved hepatic steatosis and inflammation in these mice. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The anti-inflammatory effects of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine have also been investigated in a study published in the journal Arthritis Research & Therapy, which showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine reduced joint inflammation and cartilage damage in a mouse model of rheumatoid arthritis.
Mécanisme D'action
1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a competitive inhibitor of PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine enhances insulin and leptin signaling, leading to improved glucose homeostasis and insulin sensitivity. 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of several other protein tyrosine phosphatases, including SHP-1 and SHP-2, which are involved in immune cell signaling and cancer progression. The anti-inflammatory and anti-tumor properties of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may be mediated through its inhibition of these phosphatases.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis and insulin sensitivity, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been reported to have other biochemical and physiological effects. A study published in the journal Molecular Pharmacology showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the activity of the voltage-gated potassium channel Kv1.3, which is involved in T cell activation and proliferation. This suggests that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may have immunomodulatory effects, which could be beneficial in autoimmune diseases. Another study published in the journal Cancer Research showed that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine inhibited the activity of the oncogenic protein tyrosine phosphatase PRL-3, which is overexpressed in several types of cancer. This suggests that 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its specificity for PTP1B and other protein tyrosine phosphatases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine has relatively low potency compared to other PTP1B inhibitors, such as the drug candidate TTP399. This may limit its usefulness in certain experiments or applications. Another limitation of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine. One area of interest is the development of more potent and selective PTP1B inhibitors, which could be used as drug candidates for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the immunomodulatory and anticancer effects of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine, which could lead to the development of new therapies for autoimmune diseases and cancer. Additionally, the use of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine in combination with other drugs or therapies could be explored, as it may have synergistic effects with other agents.
Méthodes De Synthèse
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves the reaction of 1,4-bis(methylsulfonyl)piperazine with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization. The yield of the reaction is typically in the range of 30-50%, and the purity of the product can be confirmed by NMR and mass spectrometry.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O4S2/c1-20(16,17)14-4-6-15(7-5-14)21(18,19)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZMNJPKJNEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

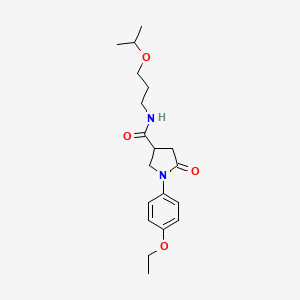
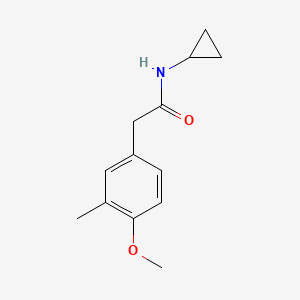
![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
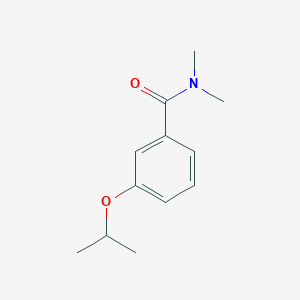
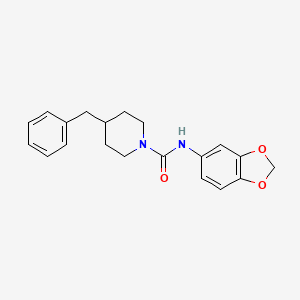
![methyl 2-[(2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5313388.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5313407.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313411.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5313417.png)
![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![N-[2-(4-morpholinyl)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5313428.png)
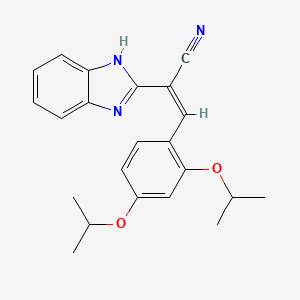
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)